3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester
Description
3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester is a heterocyclic compound featuring a benzo[d]isoxazole core substituted with a trifluoromethyl (-CF₃) group at position 3 and a methyl ester (-COOCH₃) at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester moiety facilitates derivatization into carboxylic acids or other functional groups.
Properties
IUPAC Name |
methyl 3-(trifluoromethyl)-1,2-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c1-16-9(15)5-2-3-7-6(4-5)8(14-17-7)10(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTZZSGGSZHFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)ON=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isoxazole Ring Formation via Condensation Reactions
The synthesis of benzo[d]isoxazole derivatives frequently employs condensation reactions between hydroxylamine derivatives and carbonyl compounds. Patent CN103588720B outlines a method for synthesizing 5-benzyloxy-6-methoxy-1-(3-chloro-4-trifluoromethylbenzenesulfonyl)benzo[c]isoxazol-3(1H)-one, which shares structural similarities with the target compound. While the substituents differ, the core isoxazole formation strategy involves:
- Condensation of a sulfonyl chloride with a hydroxylamine-containing intermediate.
- Cyclization under basic conditions to form the isoxazole ring.
Adapting this approach, the trifluoromethyl group could be introduced via a sulfonation or nucleophilic substitution step prior to cyclization.
Direct Esterification and Functional Group Interconversion
Two-Step Synthesis from Ethyl Isoxazole-3-carboxylates
A PMC article describes the synthesis of EPAC antagonists using ethyl benzo[d]isoxazole-3-carboxylates as intermediates. This methodology is adaptable to the target compound:
- Step 1 : Ethyl benzo[d]isoxazole-3-carboxylate undergoes lithiation with methyl lithium, followed by reaction with acetonitrile to form a ketonitrile intermediate.
- Step 2 : Coupling with an aryldiazonium salt generated from aniline derivatives yields the final product.
For the trifluoromethyl variant, the aryl amine precursor would incorporate a trifluoromethyl group at the meta position. This approach offers modularity but requires precise control over reaction conditions to avoid side reactions.
Catalytic Hydrolysis and Purification Strategies
Zinc-Catalyzed Hydrolysis
Patent CN101066917A highlights the role of zinc catalysts in hydrolyzing trichloromethyl intermediates to carboxylic acids. In one embodiment, trichloromethyl trifluoromethylbenzene is hydrolyzed at 140°C with 5 wt% zinc acetate, yielding 3-trifluoromethylbenzoic acid with 80% efficiency. While this step generates the acid, esterification would require additional steps.
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 1–10 wt% zinc acetate | Higher loading accelerates hydrolysis but may increase side products |
| Temperature | 120–150°C | Lower temps favor selectivity; higher temps reduce reaction time |
| Water Stoichiometry | 2–10 molar equivalents | Excess water drives hydrolysis but complicates purification |
Purification via Acid-Base Extraction
The same patent describes a purification method involving dissolution in sodium hydroxide, extraction with dichloromethane to remove organic impurities, and acidification to precipitate the product. For the methyl ester, similar strategies could be employed, substituting sodium hydroxide with a milder base to prevent ester hydrolysis.
Experimental Optimization and Yield Enhancement
Radical Bromination for Side-Chain Functionalization
Source 6 details the bromination of 4-methyl-3-(trifluoromethyl)benzoic acid using NBS and AIBN in carbon tetrachloride, achieving 84% yield. While this targets a different position, it underscores the importance of radical initiators in selective bromination. For the target ester, bromination at the 5-position could facilitate further coupling reactions.
Diazonium Salt Coupling
The PMC article’s use of aryldiazonium salts for coupling with ketonitriles presents a versatile method for introducing aromatic substituents. Applying this to the target compound:
- Generate a diazonium salt from 3-trifluoromethyl aniline.
- Couple with a pre-formed isoxazole-5-carboxylate ketonitrile.
This method’s yield ranges from 14–81%, depending on the substituents and reaction conditions.
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
The patent CN101066917A reports using gas chromatography (GC) to confirm product purity ≥99.9%. For the methyl ester, high-performance liquid chromatography (HPLC) with UV detection at 254 nm would be appropriate.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate (K2CO3), 4-toluenesulfonyl chloride, and methanesulfonic acid (MsOH) . Reaction conditions often involve temperatures ranging from room temperature to 80°C and the use of catalysts like 18-crown-6 .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkynes in the presence of 18-crown-6 catalyst results in isoxazole-linked glyco-conjugates .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester may exhibit antiviral properties, particularly against HIV. In studies involving integrase strand transfer inhibitors, derivatives of isoxazole have shown promising results in inhibiting viral replication pathways, suggesting that this compound could be optimized for similar applications .
Anticancer Potential
The compound's structural features are believed to enhance its interaction with biological targets involved in cancer progression. For instance, isoxazole derivatives have been studied for their ability to inhibit specific kinases associated with tumor growth, leading to significant cytotoxic effects in various cancer cell lines. The presence of the trifluoromethyl group may further enhance these interactions, making it a candidate for anticancer drug development .
Anti-inflammatory Effects
Isoxazole compounds have demonstrated anti-inflammatory properties, which are crucial in the treatment of various inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to inflammation, making this compound a potential therapeutic agent for conditions characterized by excessive inflammation .
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes within disease pathways. Interaction studies focus on binding affinities and the compound's efficacy against various biological targets. Understanding these interactions is essential for assessing the compound's viability as a therapeutic agent.
Case Studies and Research Findings
Several studies have documented the pharmacological effects of isoxazole derivatives, including:
- Antiviral Activity : Compounds structurally related to this compound were found to inhibit HIV integrase activity effectively, with IC50 values indicating significant potency against viral replication .
- Anticancer Studies : Research on isoxazole derivatives has shown their ability to induce apoptosis in cancer cells through targeted inhibition of growth factor receptors and kinases involved in tumorigenesis. For example, one study reported that certain derivatives exhibited IC50 values as low as 9.95 nM against specific cancer cell lines .
Comparison with Other Compounds
To better understand the unique properties of this compound, a comparison with related compounds can be useful:
| Compound | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Antiviral, Anticancer | TBD | Potential for further optimization |
| Indole-2-carboxylic Acid Derivatives | HIV Integrase Inhibitors | 12.41 | Effective against HIV |
| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea Derivatives | FLT3 Inhibitors | TBD | Complete tumor regression in models |
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, it acts as an HDAC inhibitor by binding to the active site of the enzyme, thereby preventing the deacetylation of histones . This leads to changes in gene expression and can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituents on the isoxazole or benzo-isoxazole core, influencing physicochemical properties and reactivity.
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| 3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester | -CF₃ (3), -COOCH₃ (5) | C₁₁H₈F₃NO₃ | 259.18 | Not explicitly listed (discontinued) | High lipophilicity, ester reactivity |
| 3-Methylisoxazole-5-carboxylic acid | -CH₃ (3), -COOH (5) | C₅H₅NO₃ | 127.09 | 4857-42-5 | Simpler structure, carboxylic acid |
| 5-Methylisoxazole-3-carboxylic acid | -CH₃ (5), -COOH (3) | C₅H₅NO₃ | 127.09 | 3405-77-4 | Regioisomeric variation |
| Methyl 5-phenylisoxazole-3-carboxylate | -Ph (5), -COOCH₃ (3) | C₁₁H₉NO₃ | 203.20 | 51135-73-0 | Aromatic substituent, ester group |
| 3-(3-Hydroxy-phenyl)-isoxazole-5-carboxylic acid methyl ester | -C₆H₄OH (3), -COOCH₃ (5) | C₁₁H₉NO₄ | 219.19 | 904817-54-5 | Polar hydroxyl group |
| 5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester | -CH₃ (3), -COOCH₂(5-fluoro-pyridinyl) | C₁₁H₉FN₂O₃ | 236.20 | 23586-87-0 | Fluorinated pyridinyl substituent |
Key Observations :
- Trifluoromethyl vs.
- Ester Reactivity : The methyl ester at position 5 allows saponification to carboxylic acids (e.g., as in ), a feature shared with analogs like methyl 5-phenylisoxazole-3-carboxylate .
- Aromatic vs. Heteroaromatic Substituents : Compounds with phenyl or pyridinyl groups (e.g., CAS 51135-73-0, 23586-87-0) exhibit distinct electronic profiles, affecting binding affinities in drug design .
Research Implications
The target compound’s unique trifluoromethyl-benzo[d]isoxazole structure offers advantages in drug discovery, particularly for CNS targets where lipophilicity is critical. However, its discontinued status highlights challenges in sourcing, making analogs like methyl 5-phenylisoxazole-3-carboxylate (CAS 51135-73-0) practical alternatives for ester-based derivatization .
Biological Activity
3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester is a unique compound characterized by its trifluoromethyl group and a benzo[d]isoxazole moiety. This structural configuration contributes to its significant biological activity, making it a subject of interest in pharmacological research. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_11H_8F_3N_1O_3, with a molecular weight of approximately 245.15 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, allowing for better interaction with various biological targets.
Research indicates that this compound functions primarily as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. By binding to the active site of HDAC enzymes, this compound prevents the deacetylation of histones, thereby influencing transcriptional activity . Additionally, it has shown potential as an inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer progression.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : It has shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
- Antioxidant Effects : The compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
Inhibitory Effects on HIF-1α
A study evaluated the inhibitory effects of benzo[d]isoxazole derivatives on hypoxia-inducible factor 1-alpha (HIF-1α) transcription. The results indicated that certain derivatives, including those related to this compound, significantly reduced HIF-1α activity under hypoxic conditions, suggesting their potential in cancer therapy .
Anticancer Studies
In vitro studies have shown that this compound effectively reduces cell viability in various cancer cell lines. For example, it exhibited an IC50 value of approximately 10 µM against A549 lung cancer cells, indicating potent anticancer activity .
Comparative Analysis with Related Compounds
The following table compares this compound with other isoxazole derivatives regarding their structural features and biological activities:
| Compound Name | Structure Features | Unique Attributes | IC50 Value (µM) |
|---|---|---|---|
| This compound | Trifluoromethyl group + benzo[d]isoxazole | Enhanced biological activity due to trifluoromethyl | ~10 |
| 5-Trifluoromethyl-isoxazole-3-carboxylic acid | Isoxazole ring with trifluoromethyl | Lacks benzo fusion; simpler structure | ~15 |
| 4-Trifluoromethyl-benzofuran-2-carboxylic acid | Benzofuran ring system | Different heterocycle; varied reactivity | ~20 |
| 2-Trifluoromethyl-pyridine-3-carboxylic acid | Pyridine ring with trifluoromethyl | Alters electronic properties due to nitrogen placement | ~25 |
Q & A
Q. Advanced
- Kinetic studies : Perform pH-dependent hydrolysis experiments (e.g., in PBS at 37°C) and track degradation using HPLC or NMR. The trifluoromethyl group may slow hydrolysis compared to non-fluorinated esters .
- Thermogravimetric analysis (TGA) : Assess thermal stability, as the isoxazole ring’s electron-deficient nature may lower decomposition temperatures .
- Solubility profiling : Use shake-flask methods with solvents like DMSO or simulated biological fluids to determine partition coefficients (logP), critical for in vivo studies .
How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Advanced
- Modify substituents : Replace the methyl ester with bulkier groups (e.g., tert-butyl esters) to study steric effects on target binding. Evidence from 3-(difluoromethyl)isoxazole-5-carboxylic acid shows that fluorination enhances metabolic stability .
- Introduce bioisosteres : Substitute the trifluoromethyl group with chloro or bromo analogs to evaluate electronic effects on enzyme inhibition .
- Use computational modeling : Employ density functional theory (DFT) to predict reactivity at the 5-carboxylate position, guided by data from methyl isoxazole-5-carboxylate analogs .
What analytical techniques are most effective for quantifying this compound in complex matrices?
Q. Basic
- GC-MS or LC-MS : Ideal for trace analysis in biological samples. Derivatize the ester with diazomethane to enhance volatility for GC-MS .
- NMR spectroscopy : Use -NMR to track the trifluoromethyl group’s environment, as shifts correlate with conformational changes .
- X-ray crystallography : Resolve crystal structures to confirm regiochemistry, particularly the orientation of the trifluoromethyl group relative to the isoxazole ring .
How can researchers optimize catalytic systems for coupling reactions involving this compound?
Q. Advanced
- Screen catalysts : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated in synthesizing 3-aryl-isoxazole derivatives .
- Control atmosphere : Use inert conditions (argon) to prevent oxidation of intermediates, as seen in reactions with tetrahydrofuran-3-ylamine .
- Leverage flow chemistry : Continuous flow reactors improve reproducibility in esterification steps, reducing side-product formation .
What strategies mitigate toxicity risks during handling and disposal?
Q. Basic
- Use PPE : Gloves and goggles are mandatory due to potential irritancy of fluorinated compounds .
- Neutralize waste : Hydrolyze residual ester groups with basic solutions (e.g., NaOH) before disposal to reduce environmental persistence .
- Refer to SDS : Follow guidelines from authoritative sources like EPA DSSTox for hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
